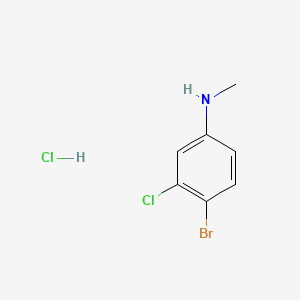
4-bromo-3-chloro-N-methylanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-chloro-N-methylanilinehydrochloride is an organic compound with the molecular formula C7H9BrClN. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methylanilinehydrochloride typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination and Chlorination: The amine group is protected, and the bromine and chlorine atoms are introduced at the 4 and 3 positions, respectively.
Methylation: The protected amine group is then methylated to form N-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-3-chloro-N-methylanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
4-bromo-3-chloro-N-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-bromo-3-chloro-N-methylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methyl group, influence the compound’s reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-methylaniline: Similar structure but lacks the chlorine atom.
4-bromo-N-methylaniline: Similar structure but lacks the chlorine atom and is not in hydrochloride form
Uniqueness
4-bromo-3-chloro-N-methylanilinehydrochloride is unique due to the presence of both bromine and chlorine atoms on the aniline ring, which imparts distinct chemical properties. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H8BrCl2N |
|---|---|
Poids moléculaire |
256.95 g/mol |
Nom IUPAC |
4-bromo-3-chloro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H |
Clé InChI |
FKHZVNSDLICZSU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)Br)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
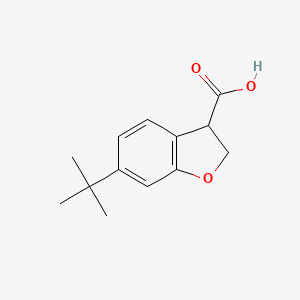
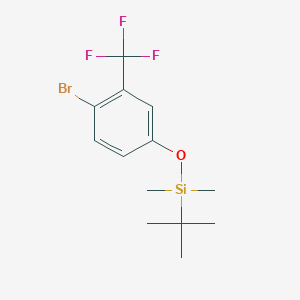
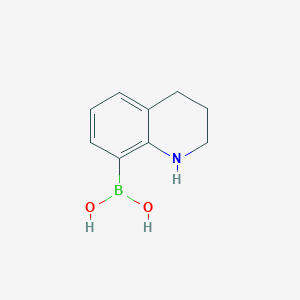
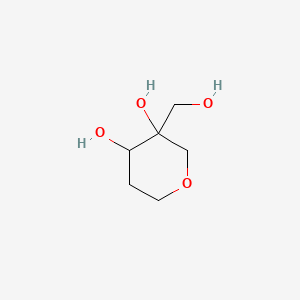

amino}acetic acid](/img/structure/B13458451.png)
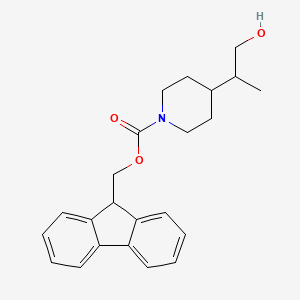
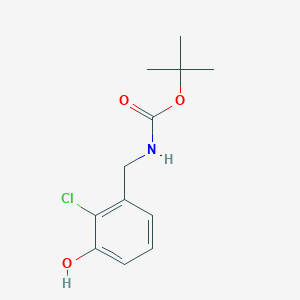
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
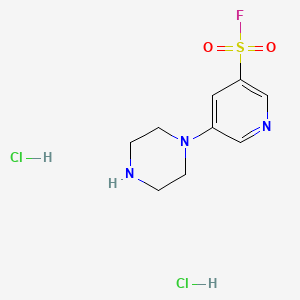
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)

